molecular formula C13H12N2O3S B1392836 Methyl 1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate CAS No. 1239764-72-7

Methyl 1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate

Cat. No. B1392836
M. Wt: 276.31 g/mol
InChI Key: PYSRDTBMFMMSDN-UHFFFAOYSA-N
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Description

Methyl 1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate, also known as MTPC, is an organic compound commonly used in scientific research. It has a wide range of applications, from the study of drug metabolism to the development of novel therapeutic agents. MTPC is a derivative of benzothiazole, a heterocyclic aromatic compound found in many natural products. This compound has been studied extensively over the past few decades due to its potential therapeutic value.

Scientific Research Applications

Antimicrobial Properties

A significant application of compounds related to Methyl 1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate is their antimicrobial properties. Research has shown that derivatives of this compound exhibit notable antibacterial and antifungal activities. For instance, Patel et al. (2010) synthesized compounds from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole, demonstrating antimicrobial effectiveness against various bacterial and fungal species (Patel & Shaikh, 2010). Additionally, Nural et al. (2018) reported that polysubstituted derivatives of the compound displayed promising antibacterial activity, particularly against A. baumannii and M. tuberculosis H37Rv strains (Nural et al., 2018).

Safety And Hazards

The safety and hazards associated with a specific benzothiazole derivative would depend on the specific compound. Some benzothiazole derivatives may be irritants2.


Future Directions

Benzothiazoles and their derivatives continue to be an active area of research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their biological activities, and developing them into effective therapeutic agents1.


Please note that this information is general and may not apply specifically to “Methyl 1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate”. For more specific information, further research would be needed.


properties

IUPAC Name

methyl 1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-18-12(17)8-6-11(16)15(7-8)13-14-9-4-2-3-5-10(9)19-13/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSRDTBMFMMSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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